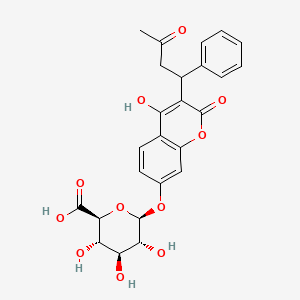

7-Hydroxy Warfarin |A-D-Glucuronide

説明

7-Hydroxy Warfarin |A-D-Glucuronide is a useful research compound. Its molecular formula is C25H24O11 and its molecular weight is 500.4 g/mol. The purity is usually 95%.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

生物活性

7-Hydroxy warfarin A-D-glucuronide is a significant metabolite of warfarin, a widely used anticoagulant. Understanding its biological activity is crucial for optimizing therapeutic outcomes and minimizing adverse effects in patients undergoing warfarin therapy. This article explores the biological activity of 7-hydroxy warfarin A-D-glucuronide, focusing on its metabolism, pharmacokinetics, and implications for clinical practice.

Metabolism and Enzyme Interactions

7-Hydroxy warfarin undergoes glucuronidation primarily via UDP-glucuronosyltransferases (UGTs), which are critical in phase II metabolism. Studies have shown that both R- and S-enantiomers of 7-hydroxy warfarin are substrates for multiple UGT isoforms, particularly UGT1A1, UGT1A8, and UGT1A9. The glucuronidation occurs predominantly at the C4 and C7 hydroxyl groups, with the C7 position being more reactive due to higher affinity and turnover rates compared to C4 .

Kinetic Parameters

The kinetic profiles of glucuronidation reactions have been characterized using human liver microsomes (HLMs). The Michaelis-Menten kinetics model has been applied to describe the enzymatic activity, although substrate inhibition was observed at higher concentrations, complicating the predictive modeling of in vivo clearance .

| UGT Isoform | Substrate | K_m (μM) | V_max (μM/min/mg protein) |

|---|---|---|---|

| UGT1A1 | 7-Hydroxy warfarin | 59 | 0.78 |

| UGT1A8 | 7-Hydroxy warfarin | 480 | 0.03 |

| UGT1A9 | 7-Hydroxy warfarin | Not specified | Not specified |

Biological Activity

The biological activity of 7-hydroxy warfarin A-D-glucuronide is characterized by its anticoagulant properties, which are similar to those of warfarin but differ in potency and duration of action. The glucuronidation process not only facilitates the excretion of the drug but also modulates its pharmacological effects.

Case Studies

Several clinical case studies have highlighted the significance of monitoring warfarin therapy due to the variability in patient responses attributed to genetic polymorphisms in UGTs. For instance, patients with reduced UGT activity may experience increased plasma levels of active metabolites, leading to a higher risk of bleeding complications .

One documented case involved a patient who developed severe skin necrosis after initiating warfarin therapy. Genetic testing revealed a polymorphism in the UGT1A1 gene, which impaired glucuronidation capacity and increased systemic exposure to active metabolites .

Implications for Clinical Practice

Understanding the metabolism and biological activity of 7-hydroxy warfarin A-D-glucuronide is essential for optimizing anticoagulation therapy. Clinicians should consider:

- Genetic Testing : Identifying patients with polymorphisms in UGT genes can help tailor warfarin dosing.

- Monitoring : Regular monitoring of INR levels is crucial to prevent adverse effects associated with high levels of active metabolites.

- Drug Interactions : Awareness of potential drug interactions that may inhibit or induce UGT activity can help mitigate risks.

科学的研究の応用

Drug Metabolism and Pharmacokinetics

7-Hydroxy Warfarin is primarily formed through the hydroxylation of warfarin by cytochrome P450 enzymes, particularly CYP2C9. Subsequent glucuronidation occurs via UDP-glucuronosyltransferases (UGTs), leading to the formation of 7-Hydroxy Warfarin β-D-Glucuronide. This metabolic pathway plays a critical role in the pharmacokinetics of warfarin, influencing its efficacy and safety.

Enzymatic Activity and Kinetics

Research has shown that multiple UGT isoforms are involved in the glucuronidation of 7-hydroxywarfarin, with UGT1A1, UGT1A3, and UGT2B7 displaying significant activity . The glucuronidation process exhibits regioselectivity, with the C7 hydroxyl group being preferentially conjugated compared to other sites . Understanding these kinetics is essential for predicting individual responses to warfarin therapy.

Table 1: UGT Isoforms Involved in Glucuronidation of 7-Hydroxy Warfarin

| UGT Isoform | Activity Level | Regioselectivity |

|---|---|---|

| UGT1A1 | High | C7 > C4 |

| UGT1A3 | Moderate | C7 > C4 |

| UGT2B7 | Low | C4 |

Therapeutic Monitoring

The measurement of 7-Hydroxy Warfarin β-D-Glucuronide levels can be useful for therapeutic drug monitoring (TDM). Given the variability in warfarin metabolism among individuals due to genetic factors, monitoring this metabolite can help tailor dosing regimens.

Clinical Implications

Studies indicate that higher levels of 7-hydroxywarfarin correlate with increased anticoagulant effects and can serve as a biomarker for effective therapy . Additionally, understanding the glucuronidation pathways can help identify patients at risk for adverse effects due to impaired metabolism.

Pharmacogenomics

The application of pharmacogenomics in warfarin therapy is gaining traction. Genetic variations in UGT enzymes can significantly impact the metabolism of warfarin and its metabolites.

Genetic Variants

Polymorphisms in UGT genes may lead to altered enzymatic activity, affecting the formation of 7-Hydroxy Warfarin β-D-Glucuronide. For instance, individuals with certain UGT polymorphisms may experience reduced clearance rates, necessitating dose adjustments .

Table 2: Common UGT Polymorphisms Affecting Warfarin Metabolism

| Gene | Polymorphism | Impact on Metabolism |

|---|---|---|

| UGT1A1 | *28/*28 | Reduced activity |

| UGT2B7 | *2/*2 | Increased activity |

Case Studies and Research Findings

Several studies have documented the clinical significance of 7-Hydroxy Warfarin β-D-Glucuronide:

- Case Study on Anticoagulation Control : A study involving patients on warfarin therapy demonstrated that those with higher glucuronidation rates had better anticoagulation control compared to those with lower rates .

- Pharmacogenomic Study : Research highlighted that patients with specific UGT polymorphisms required lower doses of warfarin to achieve therapeutic INR levels due to altered metabolism involving 7-hydroxywarfarin .

特性

IUPAC Name |

(2S,3S,4S,5R,6S)-3,4,5-trihydroxy-6-[4-hydroxy-2-oxo-3-(3-oxo-1-phenylbutyl)chromen-7-yl]oxyoxane-2-carboxylic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C25H24O11/c1-11(26)9-15(12-5-3-2-4-6-12)17-18(27)14-8-7-13(10-16(14)35-24(17)33)34-25-21(30)19(28)20(29)22(36-25)23(31)32/h2-8,10,15,19-22,25,27-30H,9H2,1H3,(H,31,32)/t15?,19-,20-,21+,22-,25+/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HGQPQZDYDCOEEI-LWNSMTRGSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)CC(C1=CC=CC=C1)C2=C(C3=C(C=C(C=C3)OC4C(C(C(C(O4)C(=O)O)O)O)O)OC2=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC(=O)CC(C1=CC=CC=C1)C2=C(C3=C(C=C(C=C3)O[C@H]4[C@@H]([C@H]([C@@H]([C@H](O4)C(=O)O)O)O)O)OC2=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C25H24O11 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30857862 | |

| Record name | 4-Hydroxy-2-oxo-3-(3-oxo-1-phenylbutyl)-2H-1-benzopyran-7-yl beta-D-glucopyranosiduronic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30857862 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

500.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

24579-17-7 | |

| Record name | 4-Hydroxy-2-oxo-3-(3-oxo-1-phenylbutyl)-2H-1-benzopyran-7-yl beta-D-glucopyranosiduronic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30857862 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。